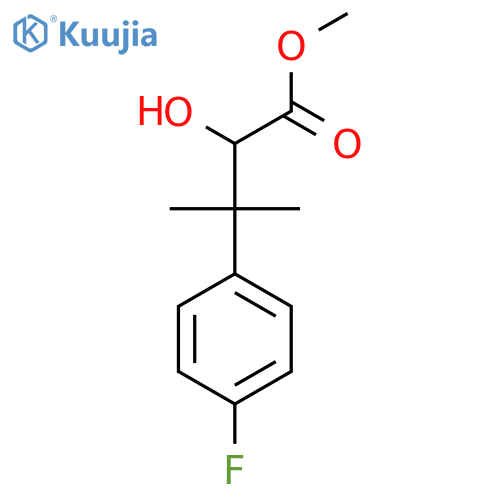

Cas no 1801174-48-0 (Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate)

Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate 化学的及び物理的性質

名前と識別子

-

- EN300-1821404

- methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate

- SCHEMBL16877192

- 1801174-48-0

- Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate

-

- インチ: 1S/C12H15FO3/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8/h4-7,10,14H,1-3H3

- InChIKey: OBCISBMLWSIWHB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C(C)(C)C(C(=O)OC)O

計算された属性

- せいみつぶんしりょう: 226.10052250g/mol

- どういたいしつりょう: 226.10052250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 46.5Ų

Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821404-0.25g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1821404-5.0g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1821404-10.0g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 10g |

$6450.0 | 2023-06-03 | ||

| Enamine | EN300-1821404-0.5g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1821404-10g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1821404-1g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 1g |

$1500.0 | 2023-09-19 | ||

| Enamine | EN300-1821404-0.1g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1821404-0.05g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 0.05g |

$1261.0 | 2023-09-19 | ||

| Enamine | EN300-1821404-1.0g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1821404-2.5g |

methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate |

1801174-48-0 | 2.5g |

$2940.0 | 2023-09-19 |

Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate 関連文献

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

-

Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoateに関する追加情報

Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate (CAS No. 1801174-48-0): A Comprehensive Overview

Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate, identified by its CAS number 1801174-48-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in various biochemical pathways and drug development processes.

The structural formula of Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate consists of a ester group linked to a hydroxyl-substituted butanoic acid backbone, with a fluorophenyl moiety attached at the third carbon position. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the 4-fluorophenyl group in Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate contributes to its potential as a building block for the synthesis of novel therapeutic agents. Studies have shown that fluorine atoms can modulate the electronic properties of molecules, thereby influencing their pharmacokinetic profiles and efficacy.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The hydroxyl group and the ester functionality provide multiple sites for chemical modification, enabling researchers to design derivatives with tailored properties. For instance, the hydroxyl group can be utilized for further derivatization via esterification or etherification reactions, while the ester moiety can be hydrolyzed to yield a corresponding carboxylic acid, expanding its synthetic utility.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds, including Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate. These computational methods allow for the prediction of molecular interactions and pharmacological effects with high accuracy, thereby accelerating the drug discovery process. By leveraging machine learning algorithms and molecular docking techniques, researchers can identify potential lead compounds that exhibit favorable binding affinities to target proteins.

The biological activity of Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate has been explored in several preclinical studies. Initial findings suggest that this compound may possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain disorders. Additionally, its structural features suggest potential applications in the development of neuroprotective agents, given the growing interest in fluorinated compounds that modulate central nervous system function.

The synthesis of Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate involves multi-step organic reactions, typically starting from commercially available precursors such as 4-fluorobenzaldehyde and butanediol derivatives. The introduction of the ester group is achieved through Fischer esterification or transesterification reactions, while the hydroxyl group is incorporated via oxidation or reduction pathways. These synthetic strategies highlight the compound's versatility and ease of preparation under controlled laboratory conditions.

In conclusion, Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate (CAS No. 1801174-48-0) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological activity, make it an attractive candidate for further exploration. As our understanding of fluorinated compounds continues to grow, so too will the applications of this versatile intermediate in drug development pipelines.

1801174-48-0 (Methyl 3-(4-fluorophenyl)-2-hydroxy-3-methylbutanoate) 関連製品

- 194423-17-1((E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide)

- 402939-69-9((2,2,3,3-Tetrafluoropropoxy)acetyl chloride)

- 1351622-87-1(4-ethoxy-N-{2-hydroxy-2-4-(trifluoromethyl)phenylethyl}-3-methylbenzene-1-sulfonamide)

- 2001959-41-5(6,6-Difluoro-2-oxo-1,5,7,8-tetrahydroquinoline-3-carboxylic acid)

- 2172632-40-3(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidobutanoic acid)

- 1261965-40-5(4-(4-Ethoxy-2-methylphenyl)-2-fluorophenol)

- 166664-82-0((2r)-2,5-Dimethylhexanoic acid)

- 2305270-85-1(2-2-(ethenesulfonyl)ethyl-octahydrocyclopentacpyrrole-1-carboxamide)

- 2034463-78-8(1-acetyl-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide)

- 1158310-28-1(N-(3-pyridinylmethyl)cyclohexanamine dihydrochloride)